Salicylamide O-acetic acid

Catalog No.
S585688
CAS No.
25395-22-6
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylamide O-acetic acid

CAS Number

25395-22-6

Product Name

Salicylamide O-acetic acid

IUPAC Name

2-(2-carbamoylphenoxy)acetic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

RLISWLLILOTWGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O

Synonyms

(ortho-carbamoylphenoxy)acetic acid, salicylamide o-acetic acid, salicylamide-2-acetic acid, salicylamide-2-acetic acid, calcium (2:1) salt, salicylamide-2-acetic acid, monosodium salt

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a compound derived from salicylic acid. Its chemical formula is C9H9NO4C_9H_9NO_4 and it has a molecular weight of approximately 195.17 g/mol. This compound is characterized by the presence of a salicylamide moiety linked to an acetic acid group, which contributes to its unique properties and potential applications in various fields including medicinal chemistry and organic synthesis.

Theophylline Solubilizer:

Salicylamide O-acetic acid has been primarily studied for its ability to increase the solubility of theophylline, a medication used to treat asthma and chronic obstructive pulmonary disease (COPD) []. Poor solubility can limit the effectiveness of drugs, and researchers have investigated various methods to improve their bioavailability. Studies have shown that salicylamide O-acetic acid effectively forms a soluble complex with theophylline, potentially enhancing its absorption and therapeutic effect [].

Potential Anti-inflammatory Properties:

Limited research suggests that salicylamide O-acetic acid might possess anti-inflammatory properties []. It is structurally related to salicylic acid, a known anti-inflammatory compound found in aspirin. However, further research is needed to understand the specific mechanisms by which salicylamide O-acetic acid might exert its potential anti-inflammatory effects.

Other Research Areas:

Salicylamide O-acetic acid has been explored in other research areas, although the extent of this research is limited. Some studies have investigated its potential use as a carrier molecule for drug delivery and as a ligand in the development of new therapeutic agents []. However, these applications require further exploration and development.

  • Oxidation: The compound can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to corresponding alcohols with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, often facilitated by reagents like sodium hydroxide under basic conditions.

The major products formed from these reactions include oxidized derivatives (quinones), reduced derivatives (alcohols), and various substituted phenoxyacetic acids .

Salicylamide O-acetic acid exhibits notable biological activity, particularly as an analgesic and anti-inflammatory agent. It is believed to interact with cyclooxygenase enzymes, inhibiting the biosynthesis of prostaglandins, which are key mediators of pain and inflammation. This compound has been studied for its potential effects on cellular processes such as gene expression and cell signaling pathways, particularly through modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

The synthesis of salicylamide O-acetic acid typically involves the following steps:

  • Acetylation of Salicylic Acid: Salicylic acid is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield acetylsalicylic acid.
  • Formation of Salicylamide: The acetylsalicylic acid is then treated with ammonia to produce salicylamide O-acetic acid.

This method can be optimized for high yield and purity through purification techniques like recrystallization and chromatography .

Salicylamide O-acetic acid has diverse applications:

  • Pharmaceuticals: It is investigated for use in combination therapies for managing pain and inflammation.
  • Organic Synthesis: The compound serves as a reagent in organic chemistry for synthesizing more complex molecules.
  • Research: It is utilized in biological studies to explore its analgesic properties and mechanisms of action .

Research indicates that salicylamide O-acetic acid interacts with various biomolecules, particularly enzymes involved in inflammatory pathways. Its interaction with cyclooxygenase enzymes highlights its potential as an anti-inflammatory agent. Studies have shown that it may modulate immune responses by affecting transcription factors involved in inflammation .

Salicylamide O-acetic acid shares structural similarities with several other compounds, notably:

Compound NameChemical FormulaUnique Features
Acetylsalicylic AcidC₉H₈O₄Known as Aspirin; widely used analgesic and anti-inflammatory.
SalicylamideC₇H₇NO₂Parent compound; less potent than its acetic derivative.
2-Hydroxybenzoic AcidC₇H₆O₃Also known as salicylic acid; precursor to many salicylates.

Salicylamide O-acetic acid's unique combination of salicylamide and acetic acid functionalities distinguishes it from these similar compounds, particularly in its targeted biological activity and potential therapeutic applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

Melting Point

221.0 °C

UNII

5LB8V0RHJV

Related CAS

3785-32-8 (mono-hydrochloride salt)
64046-41-9 (calcium[2:1]salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25395-22-6

Wikipedia

Salicylamide O-acetic acid

Dates

Modify: 2023-08-15
BASG: Rheumesser 3 ml - Ampullen (Cyanocobalamin, Dexamethason, Kebuzone, Lidocaine, Salicylamide O-acetic acid) Intramuscular Injection

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